molecular formula C10H12N4O3 B15216522 N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 824933-24-6

N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide

Cat. No.: B15216522
CAS No.: 824933-24-6
M. Wt: 236.23 g/mol
InChI Key: FTAWDRCNUDBOCS-UHFFFAOYSA-N
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Description

N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide is a heterocyclic compound that contains both pyrimidine and oxazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide typically involves the preparation of intermediates followed by cyclization and functional group modifications. One common method involves the amination and cyclization of epichlorohydrin in the presence of a protective agent like benzaldehyde. The intermediate glycidylacetamide is then reacted with N-substituted ethyl carbamate in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or the pyrimidine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which is involved in fibrosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide is unique due to its combination of pyrimidine and oxazolidinone moieties, which may confer distinct biological activities and potential therapeutic applications. Its ability to inhibit collagen expression makes it a promising candidate for anti-fibrotic drug development .

Properties

CAS No.

824933-24-6

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-[(2-oxo-3-pyrimidin-2-yl-1,3-oxazolidin-5-yl)methyl]acetamide

InChI

InChI=1S/C10H12N4O3/c1-7(15)13-5-8-6-14(10(16)17-8)9-11-3-2-4-12-9/h2-4,8H,5-6H2,1H3,(H,13,15)

InChI Key

FTAWDRCNUDBOCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=NC=CC=N2

Origin of Product

United States

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